Trimethylacetaldehyde

Description

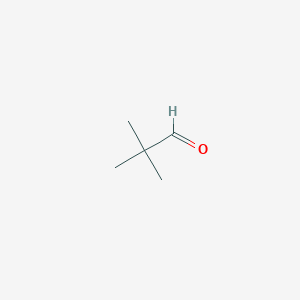

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(2,3)4-6/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJYHTVHBVXEEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060888 | |

| Record name | Propanal, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index] mp = 6 deg C; [Alfa Aesar MSDS] | |

| Record name | Pivalaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18352 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

71.2 [mmHg] | |

| Record name | Pivalaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18352 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

630-19-3 | |

| Record name | Pivalaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylacetaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanal, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanal, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pivalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIVALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSC20260QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Trimethylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of trimethylacetaldehyde, also known as pivalaldehyde. The information is curated for professionals in research and development, with a focus on clarity and practical application.

Chemical Identity and Structure

This compound is an organic compound classified as an aldehyde.[1] Its structure is characterized by a branched-chain alkyl group (tert-butyl) attached to the aldehyde functional group. This steric bulk significantly influences its reactivity compared to straight-chain aldehydes.[1][2]

Below is a diagram illustrating the key identifiers and structural information for this compound.

Physical Properties

This compound is a colorless liquid with a pungent odor at room temperature.[1][3][4] The following table summarizes its key physical properties.

| Property | Value | Citations |

| Melting Point | 6 °C | [5][6][7][8][9][10][11][12][13] |

| Boiling Point | 74-75 °C | [2][4][5][7][8][9][11][13][14] |

| Density | 0.7821 - 0.793 g/mL at 20-25 °C | [2][4][7][8][9][12][13] |

| Refractive Index | 1.378 - 1.384 at 20 °C | [4][5][6][7][13] |

| Vapor Pressure | 71.2 - 96.5 mmHg at 25 °C | [6][10] |

| Flash Point | -16 °C to -15 °C | [4][11][15][16] |

| Appearance | Clear, colorless liquid | [1][2][7][10][11][12] |

Chemical Properties and Reactivity

As an aldehyde, this compound participates in a variety of chemical reactions, including oxidation and condensation.[1] It is a commonly used building block in aldol (B89426) condensation reactions and for stereoselective synthesis.[2][17]

Key Reactivity Points:

-

Stability: It is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen).[7][18] It is stable under normal temperatures and pressures when stored correctly.

-

Incompatibilities: It is incompatible with strong oxidizing agents.[18]

-

Hazardous Reactions: Vapors can form explosive mixtures with air.[18] Hazardous polymerization does not typically occur.[18]

The diagram below illustrates a simplified workflow for a typical organic synthesis reaction involving this compound.

Solubility

| Solvent | Solubility | Citations |

| Water | Insoluble/Negligible | [3][5][6][7][17][19] |

| Organic Solvents | Soluble in alcohol, ether, chloroform, ethyl acetate, and methanol | [1][2][17][19] |

Spectral Data

The primary methods for the structural elucidation and characterization of this compound and its reaction products are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum is simple due to the molecule's symmetry. It typically shows a sharp singlet for the nine equivalent protons of the tert-butyl group and a singlet for the aldehydic proton.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the quaternary carbon, and the methyl carbons of the tert-butyl group.

-

IR Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretch of an aldehyde, typically in the region of 1720-1740 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Experimental Protocols: General Methodologies

While specific experimental procedures are proprietary or vary by laboratory, the fundamental techniques for determining the properties of this compound are standardized.

A. Determination of Physical Properties

-

Melting Point: A small sample is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the sample melts is recorded.

-

Boiling Point: The boiling point can be determined by distillation. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded.

-

Density: The mass of a known volume of the liquid is measured using a pycnometer or a density meter at a specific temperature.

B. Structural Characterization

The following diagram outlines the logical workflow for identifying an unknown sample as this compound using standard analytical techniques.

Safety and Handling

This compound is a highly flammable liquid and vapor.[5][10][18][19][20] It can cause skin and respiratory irritation.[9][10][20]

| Hazard Information | Details | Citations |

| GHS Hazard Statements | H225: Highly flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [10][16] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P233: Keep container tightly closed.P261: Avoid breathing mist or vapors.P280: Wear protective gloves/eye protection/face protection. | [5] |

| Storage | Store in a cool, well-ventilated place at 2-8°C.[2][6][7][9][13][15][17] Keep the container tightly closed.[5] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[18]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[18]

-

Respiratory Protection: Use a respirator when handling large quantities or in poorly ventilated areas.

This guide is intended for informational purposes and should be supplemented with a thorough review of the Safety Data Sheet (SDS) before handling this chemical.[18]

References

- 1. CAS 630-19-3: Pivalaldehyde | CymitQuimica [cymitquimica.com]

- 2. Pivaldehyde | 630-19-3 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Pivalaldehyde | 630-19-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Pivaldehyde | CAS#:630-19-3 | Chemsrc [chemsrc.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Pivalaldehyde | CAS 630-19-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 10. Pivalaldehyde | C5H10O | CID 12417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 630-19-3 CAS | PIVALDEHYDE | Aldehydes | Article No. 05297 [lobachemie.com]

- 12. Trimethyl acetaldehyde, 96% 630-19-3 India [ottokemi.com]

- 13. トリメチルアセトアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]

- 14. 630-19-3 | Pivaldehyde - Capot Chemical [capotchem.com]

- 15. chemcd.com [chemcd.com]

- 16. This compound 96 630-19-3 [sigmaaldrich.com]

- 17. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. This compound, 95% | Fisher Scientific [fishersci.ca]

- 20. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Data of 2,2-Dimethylpropanal: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2,2-dimethylpropanal (also known as pivaldehyde), an important aldehyde in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in clearly structured tables, detailed experimental protocols, and a logical visualization of the analytical workflow.

Infrared (IR) Spectroscopy

Infrared spectroscopy of 2,2-dimethylpropanal reveals characteristic absorption bands corresponding to its principal functional groups. The most prominent features are the strong carbonyl (C=O) stretch and the distinctive C-H stretches of the aldehyde group and the tert-butyl moiety.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 - 2845 | Strong | C-H stretch (tert-butyl group) |

| ~2830 - 2695 | Medium | C-H stretch (aldehyde) |

| ~1740 - 1720 | Strong | C=O stretch (aldehyde carbonyl) |

| ~1470 - 1370 | Medium-Strong | C-H bend (tert-butyl group) |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid 2,2-dimethylpropanal.

Materials:

-

2,2-dimethylpropanal (liquid)

-

FTIR spectrometer

-

Attenuated Total Reflectance (ATR) accessory

-

Sample vial

-

Pipette

-

Methanol (B129727) or isopropanol (B130326) for cleaning

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal stability.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.

-

Sample Application: Using a clean pipette, place a small drop of 2,2-dimethylpropanal onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: Acquire the infrared spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram to produce the final infrared spectrum. The background spectrum is then subtracted.

-

Peak Analysis: Identify and label the significant absorption peaks in the spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened soft tissue (e.g., with methanol or isopropanol) and allow it to dry completely.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of 2,2-dimethylpropanal.

¹H NMR Spectroscopy

The ¹H NMR spectrum is simple due to the high symmetry of the molecule. It shows two distinct signals.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~1.1 | Singlet | 9H | Methyl protons (-C(CH₃)₃) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is also straightforward, displaying three signals corresponding to the different carbon environments.

| Chemical Shift (δ) (ppm) | Assignment |

| ~200 - 205 | Carbonyl carbon (-CHO) |

| ~45 | Quaternary carbon (-C (CH₃)₃) |

| ~25 | Methyl carbons (-C(CH₃ )₃) |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 2,2-dimethylpropanal.

Materials:

-

2,2-dimethylpropanal

-

Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of 2,2-dimethylpropanal in about 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube to a depth of approximately 4-5 cm.

-

Homogenization: Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹H NMR spectrum.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon.

-

Set appropriate acquisition parameters. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required compared to ¹H NMR.

-

Acquire and process the ¹³C NMR spectrum similarly to the ¹H spectrum, referencing the TMS signal to 0.00 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry of 2,2-dimethylpropanal provides information about its molecular weight and fragmentation pattern upon ionization.

| m/z | Relative Intensity | Assignment |

| 86 | Low | Molecular Ion [M]⁺ |

| 57 | High (Base Peak) | [C₄H₉]⁺ (tert-butyl cation) |

| 29 | Moderate | [CHO]⁺ (formyl cation) |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of the volatile compound 2,2-dimethylpropanal.

Materials:

-

2,2-dimethylpropanal

-

A suitable volatile solvent (e.g., dichloromethane (B109758) or hexane)

-

GC-MS instrument equipped with a capillary column (e.g., DB-5ms or equivalent)

-

Autosampler vials with septa

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of 2,2-dimethylpropanal (e.g., 1 mg/mL) in a volatile solvent.

-

GC-MS Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities and the solvent.

-

Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

-

Use helium as the carrier gas with a constant flow rate.

-

Set the mass spectrometer to operate in electron ionization (EI) mode at 70 eV.

-

Set the mass scan range (e.g., m/z 20-200).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

-

Data Acquisition and Analysis:

-

The GC will separate the 2,2-dimethylpropanal from the solvent and any impurities.

-

As the 2,2-dimethylpropanal elutes from the GC column, it will enter the mass spectrometer, where it is ionized and fragmented.

-

The mass spectrometer will detect the mass-to-charge ratios of the resulting ions.

-

The resulting total ion chromatogram (TIC) will show a peak corresponding to 2,2-dimethylpropanal.

-

The mass spectrum for this peak can then be extracted and analyzed to identify the molecular ion and major fragment ions.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of 2,2-dimethylpropanal.

Pivaldehyde: A Comprehensive Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivaldehyde (2,2-dimethylpropanal), a key organic intermediate, is notable for its sterically hindered tert-butyl group which imparts unique reactivity, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides an in-depth exploration of the discovery and historical evolution of pivaldehyde synthesis, alongside a detailed examination of various synthetic methodologies. This document includes specific experimental protocols, quantitative data analysis, and visual representations of reaction pathways to serve as a comprehensive resource for researchers and professionals in chemical and drug development.

Discovery and History

Pivaldehyde, also known as trimethylacetaldehyde, was first synthesized in the early 20th century during explorations into branched-chain aldehydes. While the exact discoverer remains officially undocumented in many contemporary sources, one of the earliest detailed descriptions of its synthesis appeared in a 1929 publication in the Journal of the American Chemical Society by J. B. Conant, C. N. Webb, and W. C. Mendum. Their work on "this compound and Dimethylethylacetaldehyde" laid a foundational stone for the study and application of this sterically hindered aldehyde. The initial methods of synthesis have since evolved, leading to more efficient and scalable processes that are now employed in industrial production.

Synthetic Methodologies

Several key synthetic routes to pivaldehyde have been developed, each with its own set of advantages and challenges. The primary methods include the Rosenmund reduction of pivaloyl chloride, formylation of a Grignard reagent, reduction of pivalonitrile, oxidation of neopentyl alcohol, and the industrial-scale hydroformylation of isobutylene.

Rosenmund Reduction of Pivaloyl Chloride

The Rosenmund reduction offers a classic and effective method for the synthesis of pivaldehyde from its corresponding acid chloride.[1][2] This catalytic hydrogenation is performed using a poisoned palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄), to prevent the over-reduction of the aldehyde to an alcohol.[3][4] The use of a catalyst poison, such as quinoline-S, is crucial for achieving high selectivity for the aldehyde product.[4][5]

Experimental Protocol: Rosenmund Reduction of Pivaloyl Chloride

This protocol is adapted from a patented industrial method.[6]

-

Catalyst Poison (Quinoline-S) Preparation:

-

In a suitable reaction vessel, combine quinoline (B57606) and sulfur in a weight ratio of 4:1 to 8:1.[6]

-

Heat the mixture to reflux at 210-230 °C for 5 hours to form a dark brown liquid.[6]

-

After cooling, dilute the mixture with a solvent such as toluene (B28343) or benzene, using 6-8 times the weight of the quinoline-sulfur mixture.[6]

-

-

Pivaldehyde Synthesis:

-

To a 500 mL high-pressure autoclave, sequentially add the solvent (e.g., toluene, 192 g), an acid-binding agent (e.g., diisopropylethylamine, 78 g, 0.6 mol), 5% palladium on carbon (4 g), and the prepared quinoline-S solution (1 mL).[6]

-

Add pivaloyl chloride (24 g, 0.2 mol) to the mixture.[6]

-

Purge the autoclave twice with nitrogen gas, followed by two purges with hydrogen gas.[6]

-

Pressurize the autoclave with hydrogen to 0.5 MPa.[6]

-

Stir the mixture at room temperature for 2 hours, then heat to 70 °C for 4 hours.[6]

-

Cool the reaction to room temperature and continue stirring for an additional 12 hours. Maintain the hydrogen pressure at 0.5 MPa throughout the reaction by periodically recharging the vessel.[6]

-

After the reaction is complete, carefully vent the hydrogen pressure.

-

Filter the reaction mixture. Wash the filter cake with 25 mL of toluene.

-

Combine the filtrates and wash sequentially with 25 mL of a cold 5% sodium carbonate solution and 25 mL of cold water.

-

Dry the organic layer over anhydrous magnesium sulfate (20 g), filter, and purify by fractional distillation, collecting the fraction at 76-77 °C to yield pivaldehyde.[6]

-

Quantitative Data: Rosenmund Reduction

| Parameter | Example 1 | Example 2 |

| Solvent | Toluene | Benzene |

| Acid Scavenger | Diisopropylethylamine (0.6 mol) | Diisopropylethylamine (0.6 mol) |

| Catalyst | 4g of 5% Pd/C | 1g of 2% Pd/C |

| Pressure | 0.5 MPa | 0.8 MPa |

| Temperature | 70 °C | 70 °C |

| Yield | 70% | 61% |

| Purity (GC) | 99.2% | 98.5% |

| Reference | [6] | [6] |

Reaction Pathway: Rosenmund Reduction

Caption: Rosenmund reduction of pivaloyl chloride to pivaldehyde.

Formylation of tert-Butylmagnesium Chloride

The formylation of a Grignard reagent provides a direct route to pivaldehyde. This method involves the reaction of tert-butylmagnesium chloride with a suitable formylating agent, such as N,N-dimethylformamide (DMF). A 1992 study in the Bulletin des Sociétés Chimiques Belges described this as a convenient and high-yield laboratory procedure.[7]

Experimental Protocol: Formylation of tert-Butylmagnesium Chloride

This protocol is based on the procedure described in Bull. Soc. Chim. Belg., 1992.[7]

-

Grignard Reagent Preparation (tert-Butylmagnesium chloride):

-

In an oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings.

-

Flush the apparatus with dry nitrogen or argon.

-

Add a small amount of a solution of tert-butyl chloride in anhydrous diethyl ether to the magnesium to initiate the reaction.

-

Once the reaction has started, add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

-

Pivaldehyde Synthesis:

-

Cool the freshly prepared tert-butylmagnesium chloride solution to -20 °C in a suitable cooling bath.

-

Slowly add a 100% excess of N,N-dimethylformamide (DMF) to the cooled Grignard reagent with vigorous stirring, maintaining the temperature at -20 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Quench the reaction by carefully pouring it into a stirred mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by distillation.

-

Purify the resulting crude pivaldehyde by fractional distillation to obtain the pure product (boiling point 72-74 °C).[7]

-

Quantitative Data: Grignard Formylation

| Parameter | Value |

| Grignard Reagent | tert-Butylmagnesium chloride |

| Formylating Agent | N,N-Dimethylformamide (100% excess) |

| Reaction Temperature | -20 °C |

| Yield | 71-75% |

| Purity | >99.5% (after fractional distillation) |

| Reference | [7] |

Reaction Pathway: Grignard Formylation

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. Rosenmund reduction - Wikipedia [en.wikipedia.org]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. What is the role of catalyst poison in the Rosenmund reaction? [unacademy.com]

- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 6. CN1252022C - Method for synthesizing pivalaldehyde - Google Patents [patents.google.com]

- 7. scribd.com [scribd.com]

An In-Depth Technical Guide to the Safety of Trimethylacetaldehyde (CAS Number 630-19-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the manufacturer's SDS and follow all recommended safety procedures when handling Trimethylacetaldehyde.

Executive Summary

Physicochemical and Hazard Information

The following tables summarize the key physical, chemical, and hazard properties of this compound.

Table 2.1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 630-19-3 | [4] |

| Molecular Formula | C5H10O | [4] |

| Molecular Weight | 86.13 g/mol | [4] |

| Appearance | Colorless liquid | [3] |

| Odor | Pungent | [3] |

| Boiling Point | 74°C to 76°C | [5] |

| Melting Point | 6°C | [5] |

| Flash Point | -15°C (5°F) | [5] |

| Density | 0.775 g/mL | [5] |

| Solubility | Virtually insoluble in water; soluble in chloroform. | [5] |

Table 2.2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor | [2][3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][3] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [6] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | [2][3] |

Toxicological Profile

Detailed toxicological studies on this compound are limited. The primary hazards identified are skin, eye, and respiratory irritation.

Acute Toxicity

Quantitative data for acute oral, dermal, and inhalation toxicity (LD50/LC50) for this compound are not available in the public domain.[1] Safety Data Sheets consistently state "Not available" for these endpoints.

Skin and Eye Irritation

Experimental Protocols

The following sections detail standardized methodologies for assessing the key toxicological endpoints for a chemical like this compound. These are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

Methodology:

-

Test Animal: Healthy young adult albino rabbit.

-

Procedure:

-

Approximately 24 hours before the test, the animal's back is clipped free of fur.

-

A dose of 0.5 mL (for liquids) of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin under a gauze patch.

-

The patch is secured with non-irritating tape.

-

The exposure duration is typically 4 hours.

-

After exposure, the patch and any residual test substance are removed.

-

-

Observations:

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Observations are scored according to a standardized scale (see Table 4.1).

-

-

Classification: The classification as an irritant or non-irritant is based on the mean scores for erythema and edema.

Table 4.1: Draize Skin Reaction Scoring System

| Reaction | Score | Description |

| Erythema and Eschar Formation | 0 | No erythema |

| 1 | Very slight erythema (barely perceptible) | |

| 2 | Well-defined erythema | |

| 3 | Moderate to severe erythema | |

| 4 | Severe erythema (beet redness) to slight eschar formation | |

| Edema Formation | 0 | No edema |

| 1 | Very slight edema (barely perceptible) | |

| 2 | Slight edema (edges of area well-defined by definite raising) | |

| 3 | Moderate edema (raised approximately 1 mm) | |

| 4 | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

Methodology:

-

Test Animal: Healthy young adult albino rabbit.

-

Procedure:

-

A single dose of 0.1 mL (for liquids) of the test substance is instilled into the conjunctival sac of one eye.

-

The eyelids are held together for about one second.

-

The other eye remains untreated and serves as a control.

-

-

Observations:

-

The eyes are examined at 1, 24, 48, and 72 hours after instillation.

-

Reactions of the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) are scored.

-

-

Classification: The substance is classified based on the severity and reversibility of the eye lesions observed.

Metabolism and Toxicological Mechanisms (Analog-Based Discussion)

Due to the lack of specific data for this compound, this section discusses the likely metabolic pathways and toxicological mechanisms based on a structurally similar compound, isobutyraldehyde, and general principles of aldehyde toxicology. This is an extrapolation and should be treated with caution.

Probable Metabolic Pathway

Aldehydes are primarily metabolized by oxidation to carboxylic acids, a detoxification step, or reduction to alcohols. The metabolism of isobutyraldehyde, a structural analog of this compound, proceeds via oxidation to isobutyric acid or reduction to isobutanol.[7][8] It is plausible that this compound follows a similar pathway, being oxidized to pivalic acid or reduced to neopentyl alcohol.

General Toxicological Mechanisms of Aldehydes

The toxicity of aldehydes is often attributed to their electrophilic nature, allowing them to react with nucleophilic groups in biological macromolecules.[9][10]

-

Schiff Base Formation: Aldehydes can react with the primary amino groups of proteins (e.g., lysine (B10760008) residues) to form Schiff bases, which can lead to protein cross-linking and loss of function.

-

Adduct Formation: Aldehydes can form adducts with DNA and other proteins, potentially leading to cytotoxicity and genotoxicity.[9]

Safety Assessment Workflow

A systematic approach is crucial for evaluating the safety of a chemical. The following diagram illustrates a general workflow for toxicological risk assessment.

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[11]

Conclusion

This compound (CAS 630-19-3) is a flammable liquid that poses a risk of skin, eye, and respiratory irritation. While a complete toxicological profile with quantitative data is not publicly available, the existing classifications and the known reactivity of aldehydes necessitate careful handling and adherence to safety protocols. For a comprehensive risk assessment, particularly in a drug development context, further toxicological testing following standardized guidelines would be required. The information provided in this guide, including the detailed experimental protocols and the discussion of analog compounds, serves as a foundational resource for researchers and scientists working with this chemical.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. echemi.com [echemi.com]

- 3. guidechem.com [guidechem.com]

- 4. Pivalaldehyde | C5H10O | CID 12417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 95% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 6. fishersci.com [fishersci.com]

- 7. Isobutyraldehyde - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Trimethylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of trimethylacetaldehyde, also known as pivaldehyde. This document outlines the structural elucidation of this compound through the interpretation of its NMR spectra, presents detailed experimental protocols for data acquisition, and summarizes the spectral data in a clear, tabular format for easy reference.

Introduction

This compound [(CH₃)₃CCHO] is a key organic building block used in a variety of chemical syntheses. Its unique sterically hindered structure, featuring a tert-butyl group adjacent to the aldehyde functionality, imparts specific reactivity and spectroscopic characteristics. NMR spectroscopy is an essential analytical technique for the structural confirmation and purity assessment of such organic molecules. This guide delves into the detailed analysis of the ¹H and ¹³C NMR spectra of this compound, providing valuable insights for researchers working with this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the high symmetry of the molecule. Two distinct signals are observed, corresponding to the two types of chemically non-equivalent protons.

Data Summary

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| (CH₃)₃C- | 1.08 | Singlet (s) | 9H |

| -CHO | 9.48 | Singlet (s) | 1H |

Interpretation

The signal appearing at approximately 1.08 ppm is a singlet and integrates to nine protons.[1] This corresponds to the nine equivalent protons of the three methyl groups of the tert-butyl moiety. The singlet multiplicity arises from the absence of adjacent protons to couple with.

The downfield signal at around 9.48 ppm is also a singlet and integrates to one proton.[1] This is characteristic of an aldehydic proton. Its significantly deshielded nature is due to the electron-withdrawing effect of the adjacent carbonyl group. The lack of coupling confirms that there are no protons on the adjacent quaternary carbon.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is also straightforward, displaying three distinct signals corresponding to the three unique carbon environments in the molecule.

Data Summary

| Signal Assignment | Chemical Shift (δ) ppm |

| C (CH₃)₃ | 26.5 |

| C (CH₃)₃ | 42.8 |

| C HO | 205.2 |

Interpretation

The signal at approximately 26.5 ppm is attributed to the three equivalent methyl carbons of the tert-butyl group. The quaternary carbon of the tert-butyl group appears at around 42.8 ppm. The most downfield signal, observed at approximately 205.2 ppm, is characteristic of a carbonyl carbon in an aldehyde. This significant downfield shift is a result of the strong deshielding effect of the double-bonded oxygen atom.

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

4.1 Sample Preparation

-

Solvent Selection: Use a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or acetone-d₆. Chloroform-d is a common choice for its good solubilizing power and relatively clean spectral window.

-

Concentration: Prepare a solution of this compound at a concentration of approximately 5-25 mg/mL in the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR). Modern NMR instruments can also reference the spectra to the residual solvent signal.

-

Sample Filtration: If the sample contains any particulate matter, filter the solution through a small plug of glass wool into a clean and dry 5 mm NMR tube.

-

Final Volume: The final volume of the solution in the NMR tube should be approximately 0.6-0.7 mL.

4.2 NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer:

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are typically sufficient for a concentrated sample.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A spectral width of -2 to 12 ppm is generally adequate.

-

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: A larger number of scans (e.g., 128 to 1024) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A spectral width of 0 to 220 ppm is appropriate to cover the expected chemical shifts.

-

Temperature: 298 K (25 °C).

4.3 Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.

Visualizing Structural and Spectral Relationships

The following diagrams illustrate the logical connections between the molecular structure of this compound and its characteristic NMR signals.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Pivaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of pivaldehyde (2,2-dimethylpropanal). Pivaldehyde, a key building block in organic synthesis, exhibits a characteristic fragmentation pattern under electron ionization (EI), which is crucial for its identification and for understanding the reactivity of branched aldehydes in mass spectrometric studies. This document details the fragmentation pathways, presents quantitative data on ion abundance, and provides a standardized experimental protocol for its analysis.

Core Concepts in the Mass Spectrometry of Pivaldehyde

Under electron ionization, pivaldehyde undergoes fragmentation to produce a series of characteristic ions. The mass spectrum is dominated by fragments resulting from alpha-cleavage, a common fragmentation pathway for carbonyl compounds. Due to the absence of a gamma-hydrogen, a McLafferty rearrangement is not observed in the fragmentation of pivaldehyde.

The stability of the resulting carbocations and radical species plays a pivotal role in determining the relative abundance of the observed fragment ions. The formation of the highly stable tertiary-butyl cation is a key feature of pivaldehyde's mass spectrum and accounts for the base peak.

Quantitative Data on Pivaldehyde Fragmentation

The relative abundances of the principal ions in the electron ionization mass spectrum of pivaldehyde are summarized in the table below. The data is compiled from spectral databases and is essential for the identification of pivaldehyde in complex mixtures.

| m/z | Relative Abundance (%) | Proposed Ion Structure | Fragment Name |

| 86 | 18.1 | [C₅H₁₀O]⁺• | Molecular Ion |

| 57 | 100.0 | [C₄H₉]⁺ | tert-Butyl Cation |

| 41 | 83.5 | [C₃H₅]⁺ | Allyl Cation |

| 29 | 51.5 | [CHO]⁺ | Formyl Cation |

| 43 | 26.6 | [C₃H₇]⁺ | Isopropyl Cation |

| 39 | 19.4 | [C₃H₃]⁺ | Propargyl Cation |

| 27 | 16.4 | [C₂H₃]⁺ | Vinyl Cation |

| 87 | 3.1 | [¹³CC₄H₁₀O]⁺• | M+1 Isotope Peak |

Experimental Protocols

A detailed methodology for the analysis of pivaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below. This protocol is designed to ensure reproducible and high-quality data for researchers.

1. Sample Preparation:

-

Standard Preparation: Prepare a stock solution of pivaldehyde in a high-purity volatile solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. Create a series of working standards by serial dilution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Handling: Due to the volatility of pivaldehyde, handle samples and standards in a well-ventilated fume hood. Use gas-tight syringes for all transfers to minimize evaporative losses.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 150 °C.

-

Hold: 5 minutes at 150 °C.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 20-150.

-

Scan Speed: 1000 amu/s.

-

Data Acquisition: Full scan mode.

Fragmentation Pathways and Mechanisms

The fragmentation of pivaldehyde is primarily governed by alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. The major fragmentation pathways are illustrated below.

Molecular Ion Formation

The initial step in the mass spectrometer is the ionization of the pivaldehyde molecule by a high-energy electron beam, resulting in the formation of the molecular ion (M⁺•) at m/z 86.

Caption: Formation of the pivaldehyde molecular ion.

Primary Fragmentation: Alpha-Cleavage

The molecular ion undergoes alpha-cleavage at the C-C bond between the carbonyl carbon and the tertiary carbon. This cleavage can result in two primary fragment ions, with the charge residing on either fragment.

Pathway 1: Formation of the tert-Butyl Cation (m/z 57)

This is the most favorable fragmentation pathway, leading to the formation of the highly stable tertiary-butyl cation and a neutral formyl radical. The high stability of the tert-butyl cation is the reason for the base peak at m/z 57.

A Technical Guide to the Unique Reactivity of the Tert-Butyl Aldehyde Group

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pivalaldehyde (IUPAC name: 2,2-dimethylpropanal) is an organic compound characterized by a bulky tert-butyl group attached to the aldehyde functional group.[1][2][3] This unique structural feature, specifically the steric hindrance it imposes and the absence of α-hydrogens, dictates a reactivity profile that diverges significantly from that of other aliphatic aldehydes.[2][4][5] This distinct behavior makes pivalaldehyde an invaluable reagent and intermediate in sophisticated organic synthesis, particularly in the pharmaceutical and agrochemical industries where precise control over reaction pathways is paramount.[1][2][6][7] This guide provides an in-depth exploration of the core principles governing its reactivity, supported by experimental data and procedural outlines.

Core Reactivity Principles

The chemical behavior of pivalaldehyde is predominantly governed by two key structural characteristics: the lack of α-hydrogens and the significant steric bulk of the tert-butyl group.

Consequence of Lacking α-Hydrogens: Inability to Form Enolates

A fundamental reaction pathway for many aldehydes and ketones is the formation of an enolate ion through the deprotonation of an α-hydrogen in the presence of a base.[8][9][10] This enolate is a key nucleophilic intermediate in reactions such as the aldol (B89426) condensation.[9][11][12] Pivalaldehyde, having no α-hydrogens, cannot form an enolate.[4][5] This inability completely precludes its participation in self-condensation aldol reactions, a defining characteristic of its unique reactivity.[13][14][15]

The divergent pathways of an enolizable aldehyde versus pivalaldehyde are illustrated below.

Figure 1: Divergent reactivity based on the presence of α-hydrogens.

The Cannizzaro Reaction: A Signature Disproportionation

In the presence of a strong base, non-enolizable aldehydes like pivalaldehyde undergo a characteristic redox disproportionation known as the Cannizzaro reaction.[13][16] In this process, two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid salt.[5][13][15] The reaction is typically conducted with concentrated sodium or potassium hydroxide (B78521).[5]

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule, effecting a simultaneous oxidation and reduction.[13][14][17]

Figure 2: Mechanism of the Cannizzaro reaction with pivalaldehyde.

A synthetically useful variant is the crossed Cannizzaro reaction , where an expensive aldehyde is reduced in high yield by using an inexpensive sacrificial aldehyde, typically formaldehyde, which is preferentially oxidized to formate.[13][14][15][16]

Steric Hindrance Effects on Reactivity

The bulky tert-butyl group creates significant steric congestion around the carbonyl carbon, influencing the approach of nucleophiles.[2][18]

-

Nucleophilic Addition (e.g., Grignard Reaction): While pivalaldehyde reacts with Grignard reagents to form secondary alcohols, the reaction rate can be slower compared to less hindered aldehydes.[19][20][21] With very bulky nucleophiles, side reactions such as reduction may compete with addition.[19]

-

Wittig Reaction: The Wittig reaction converts aldehydes and ketones into alkenes.[22][23] The steric bulk of pivalaldehyde can influence the stereochemical outcome (E/Z selectivity) of the alkene product, as it affects the formation and decomposition of the oxaphosphetane intermediate.[22][24]

-

Crotylation Reactions: Pivalaldehyde exhibits unique diastereoselectivity in certain reactions. For instance, in multicomponent crotylation reactions, it consistently yields the syn product, a behavior attributed to an SN1-type reaction mechanism involving a carboxenium ion intermediate.[6] This is distinct from less hindered aldehydes like acetaldehyde.[6]

Data Presentation

Physical and Chemical Properties

| Property | Value |

| Synonyms | 2,2-Dimethylpropanal, Trimethylacetaldehyde |

| CAS Number | 630-19-3[1][3] |

| Molecular Formula | C₅H₁₀O[1][3] |

| Molecular Weight | 86.13 g/mol [3] |

| Appearance | Colorless liquid[1] |

| Odor | Pungent, distinctive[1][25] |

| Boiling Point | 75 °C |

| Density | 0.793 g/mL |

| Solubility | Soluble in water, alcohol, and ether[1] |

Comparative Reaction Outcomes

| Reaction | Acetaldehyde (Enolizable) | Pivalaldehyde (Non-Enolizable) |

| Aldol Reaction (Base) | Forms β-hydroxy aldehyde (aldol addition product).[9] | No reaction. |

| Cannizzaro Reaction (Conc. Base) | Undergoes aldol reaction preferentially. | Forms neopentyl alcohol and pivalic acid.[4][5] |

| Haloform Reaction | Positive (forms iodoform (B1672029) with I₂/NaOH). | Negative. |

Kinetic Data

The reactivity of pivalaldehyde has been studied in various contexts, including atmospheric chemistry. The rate coefficients for its reaction with chlorine atoms have been determined, with the primary pathway being the abstraction of the aldehydic hydrogen.[26]

| Reaction | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

| Pivalaldehyde + Cl | (1.2 ± 0.2) × 10⁻¹⁰[27] |

Experimental Protocols

The Cannizzaro reaction is the quintessential experiment to demonstrate the unique reactivity of pivalaldehyde.

Protocol: The Cannizzaro Reaction of Pivalaldehyde

Objective: To perform a base-induced disproportionation of pivalaldehyde to synthesize neopentyl alcohol and pivalic acid.

Reagents:

-

Pivalaldehyde (2,2-dimethylpropanal)

-

Potassium hydroxide (KOH), solid

-

Methanol

-

Deionized water

-

Diethyl ether (or Dichloromethane)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter flask

-

Rotary evaporator (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve a concentrated amount of potassium hydroxide in a minimal amount of water, followed by the addition of methanol. To this stirring solution, add pivalaldehyde. Equip the flask with a reflux condenser.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 1-2 hours. During this time, the aldehyde will disproportionate.

-

Workup - Separation:

-

Cool the reaction mixture to room temperature. Dilute the mixture with water.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether or dichloromethane (B109758) to separate the neopentyl alcohol (which will move to the organic layer).[17][28]

-

Combine the organic extracts. The remaining aqueous layer contains the potassium pivalate salt.

-

-

Isolation of Neopentyl Alcohol (Organic Layer):

-

Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any residual acid.[28]

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator or by simple distillation to yield the crude neopentyl alcohol.

-

-

Isolation of Pivalic Acid (Aqueous Layer):

-

Cool the aqueous layer from the separatory funnel in an ice bath.

-

Slowly and carefully acidify the solution by adding concentrated HCl dropwise until the solution is strongly acidic (check with pH paper). Pivalic acid will precipitate as a white solid.[17]

-

Collect the solid pivalic acid by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold water and allow it to dry.

-

Purification and Characterization:

-

The crude neopentyl alcohol can be purified by distillation.

-

The crude pivalic acid can be purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).

-

Characterize the products using techniques such as melting point, boiling point, IR spectroscopy, and NMR spectroscopy.

Figure 3: Experimental workflow for the Cannizzaro reaction of pivalaldehyde.

Conclusion

The reactivity of the tert-butyl aldehyde group is a classic illustration of how steric and electronic effects dictate chemical behavior. Its inability to enolize channels it away from common aldehyde reactions like the aldol condensation and towards the distinctive Cannizzaro disproportionation. This predictable, alternative reactivity, combined with the steric influence of the tert-butyl moiety, provides organic chemists with a powerful tool for constructing complex molecules, particularly in the synthesis of pharmaceuticals and other specialty chemicals where the installation of quaternary carbon centers is desired.[7] A thorough understanding of these principles is essential for professionals engaged in advanced synthetic design and drug development.

References

- 1. CAS 630-19-3: Pivalaldehyde | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Pivalaldehyde | C5H10O | CID 12417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pivaldehyde: applications and safety_Chemicalbook [chemicalbook.com]

- 7. Pivaldehyde (630-19-3) at Nordmann - nordmann.global [nordmann.global]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. ncert.nic.in [ncert.nic.in]

- 10. An Introduction to Enols & Enolates — Making Molecules [emu-guava-3am9.squarespace.com]

- 11. Aldol reaction - Wikipedia [en.wikipedia.org]

- 12. Aldol Condensation Reaction [sigmaaldrich.com]

- 13. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Cannizzaro Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 16. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. coconote.app [coconote.app]

- 18. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

- 19. Grignard Reaction [organic-chemistry.org]

- 20. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. Wittig reaction - Wikipedia [en.wikipedia.org]

- 23. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 24. Wittig Reaction [organic-chemistry.org]

- 25. guidechem.com [guidechem.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for Stereoselective Synthesis Using Trimethylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylacetaldehyde, also known as pivaldehyde, is a sterically hindered aldehyde that serves as a valuable C5 building block in organic synthesis. Its bulky tert-butyl group plays a crucial role in directing the stereochemical outcome of various carbon-carbon bond-forming reactions. This steric hindrance can be exploited to achieve high levels of diastereoselectivity and enantioselectivity, making it a key substrate in the synthesis of complex chiral molecules, including natural products and active pharmaceutical ingredients.

These application notes provide detailed protocols for several key stereoselective reactions involving this compound, including aldol (B89426) reactions (using chiral auxiliaries and organocatalysis), Mukaiyama aldol reactions, Wittig reactions, and the enantioselective addition of organometallic reagents. The protocols are presented with specific experimental details and quantitative data to facilitate their implementation in a research and development setting.

I. Stereoselective Aldol Reactions

The aldol reaction is a powerful tool for the formation of β-hydroxy carbonyl compounds, and the use of this compound as an electrophile allows for the creation of a chiral center with a sterically demanding substituent.

Evans Asymmetric Aldol Reaction using a Chiral Oxazolidinone Auxiliary

The Evans aldol reaction utilizes a chiral oxazolidinone auxiliary to control the stereochemical outcome of the reaction with high fidelity. The bulky substituent on the auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective attack on the aldehyde.

Reaction Scheme:

Figure 1: General workflow for the Evans Asymmetric Aldol Reaction.

Experimental Protocol:

A solution of the (R)-4-benzyl-3-propionyloxazolidin-2-one (1.0 equiv) in anhydrous dichloromethane (B109758) (0.1 M) is cooled to 0 °C under an argon atmosphere. Di-n-butylboron triflate (1.1 equiv) is added dropwise, followed by the dropwise addition of triethylamine (B128534) (1.2 equiv). The resulting solution is stirred at 0 °C for 30 minutes and then cooled to -78 °C. This compound (1.5 equiv) is added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.

Quantitative Data Summary:

| Chiral Auxiliary | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| (R)-4-benzyl-2-oxazolidinone | >99:1 | 85-95 | [1] |

| (S)-4-isopropyl-2-oxazolidinone | >98:2 | 80-90 | [2][3] |

Proline-Catalyzed Asymmetric Aldol Reaction

Organocatalysis offers a metal-free alternative for stereoselective synthesis. L-proline is a readily available and inexpensive organocatalyst that can effectively catalyze the asymmetric aldol reaction between a ketone and an aldehyde.

Reaction Scheme:

Figure 2: Workflow for the Proline-Catalyzed Aldol Reaction.

Experimental Protocol:

To a stirred solution of this compound (1.0 equiv) and cyclohexanone (5.0 equiv) in dimethyl sulfoxide (B87167) (DMSO) (0.5 M) at room temperature is added L-proline (0.3 equiv). The reaction mixture is stirred at room temperature for 24-96 hours. The reaction is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Quantitative Data Summary:

| Ketone | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |

| Cyclohexanone | 95:5 | 96 | 81 | [4][5] |

| Acetone (B3395972) | - | 61 | 90 | [1][6] |

II. Asymmetric Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction involves the Lewis acid-catalyzed addition of a silyl (B83357) enol ether to a carbonyl compound. The use of a chiral Lewis acid allows for the enantioselective formation of the aldol product.

Reaction Scheme:

Figure 3: Workflow for the Asymmetric Mukaiyama Aldol Reaction.

Experimental Protocol:

To a solution of the chiral Lewis acid (e.g., a chiral titanium complex, 0.1 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere is added this compound (1.2 equiv). After stirring for 10 minutes, the silyl enol ether of acetone (1.0 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is warmed to room temperature, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Quantitative Data Summary:

| Chiral Lewis Acid Catalyst | Enantiomeric Excess (ee, %) | Yield (%) | Reference |

| Chiral Titanium-BINOL complex | up to 98 | 80-95 | [7][8][9] |

| Chiral Copper-BOX complex | up to 95 | 75-90 | [10][11] |

III. Diastereoselective Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes. When using stabilized ylides, the reaction with aldehydes like this compound generally favors the formation of the (E)-alkene due to thermodynamic control in the formation of the key oxaphosphetane intermediate.[12][13]

Reaction Scheme:

Figure 4: General workflow for the Diastereoselective Wittig Reaction.

Experimental Protocol:

To a solution of ethyl (triphenylphosphoranylidene)acetate (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) (0.2 M) at room temperature under an argon atmosphere is added this compound (1.1 equiv). The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to precipitate triphenylphosphine (B44618) oxide. The ether solution is filtered, and the filtrate is concentrated. The crude product is purified by flash column chromatography on silica gel.

Quantitative Data Summary:

| Stabilized Ylide | E:Z Ratio | Yield (%) | Reference |

| Ethyl (triphenylphosphoranylidene)acetate | >95:5 | 85-95 | [13][14] |

| (Methoxycarbonylmethyl)triphenylphosphonium bromide | >90:10 | 80-90 | [15][16] |

IV. Enantioselective Addition of Diethylzinc (B1219324)

The enantioselective addition of organometallic reagents, such as diethylzinc, to aldehydes is a fundamental method for synthesizing chiral secondary alcohols. The use of a chiral ligand is crucial for achieving high enantioselectivity.

Reaction Scheme:

Figure 5: Workflow for the Enantioselective Addition of Diethylzinc.

Experimental Protocol:

To a solution of the chiral ligand (e.g., (-)-N,N-dibutylnorephedrine, 0.05 equiv) in anhydrous toluene (B28343) (0.5 M) at 0 °C under an argon atmosphere is added a solution of diethylzinc (1.1 M in toluene, 2.2 equiv) dropwise. The mixture is stirred at 0 °C for 30 minutes. This compound (1.0 equiv) is then added dropwise, and the reaction mixture is stirred at 0 °C for 12 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Quantitative Data Summary:

| Chiral Ligand | Enantiomeric Excess (ee, %) | Yield (%) | Reference |

| (-)-N,N-Dibutylnorephedrine (DBNE) | up to 98 | 85-95 | [15] |

| (1R,2S)-N-Pyrrolidinylnorephedrine | up to 95 | 80-90 | [17][18] |

Conclusion

The stereoselective synthesis protocols described herein demonstrate the utility of this compound as a valuable substrate for constructing chiral molecules with high stereocontrol. The steric bulk of the tert-butyl group is a key feature that enables high diastereoselectivity and enantioselectivity in a range of important synthetic transformations. The provided experimental procedures and quantitative data serve as a practical guide for researchers in the fields of organic synthesis and drug development.

References

- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Mukaiyama Aldol Addition [organic-chemistry.org]

- 8. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.unipd.it [research.unipd.it]

- 10. mdpi.com [mdpi.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. mdpi.com [mdpi.com]

- 13. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. rsc.org [rsc.org]

- 16. The Wittig Reaction - Edubirdie [edubirdie.com]

- 17. An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

Trimethylacetaldehyde: A Bulky Aldehyde Powerhouse in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Trimethylacetaldehyde, also known as pivaldehyde, is a sterically demanding aldehyde that plays a crucial role in asymmetric synthesis. Its bulky tert-butyl group provides a powerful tool for controlling the stereochemical outcome of carbon-carbon bond-forming reactions. This steric hindrance effectively directs the approach of nucleophiles to one face of the prochiral carbonyl group, leading to high levels of enantioselectivity and diastereoselectivity in the formation of chiral molecules. This high degree of stereocontrol is of paramount importance in the synthesis of complex chiral molecules, particularly in the development of new pharmaceuticals where the biological activity is often dependent on a single stereoisomer.

The applications of this compound as a bulky electrophile are prominent in several key asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Grignard reactions. In these reactions, the use of chiral catalysts, auxiliaries, or reagents in conjunction with the inherent steric bulk of this compound allows for the predictable and efficient synthesis of enantiomerically enriched products.

Key Applications:

-

Asymmetric Aldol Reactions: this compound serves as an excellent electrophile in aldol reactions, reacting with enolates derived from ketones or other aldehydes. The bulky tert-butyl group influences the geometry of the transition state, favoring the formation of one diastereomer and enantiomer over the other, particularly when a chiral catalyst is employed.

-

Asymmetric Michael Additions: In conjugate additions, while this compound itself is not the acceptor, its derivatives or the use of it as a transient protecting group can influence the stereochemical outcome. More commonly, the principles of using bulky substituents to direct stereochemistry are applied in Michael reactions where other bulky aldehydes are used.

-

Asymmetric Grignard Reactions: The addition of Grignard reagents to this compound in the presence of chiral ligands or auxiliaries provides a reliable method for the synthesis of chiral secondary alcohols. The steric hindrance of the tert-butyl group is a key factor in achieving high enantioselectivity.

Quantitative Data Summary

The following tables summarize the quantitative data for key asymmetric reactions involving this compound and other analogous bulky aldehydes, providing a comparative overview of their effectiveness in terms of yield and stereoselectivity.

Table 1: Asymmetric Aldol Reactions with Bulky Aldehydes

| Aldehyde | Nucleophile | Catalyst/Auxiliary | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) |

| This compound | Acetone (B3395972) | Proline | DMSO | RT | 75 | - | 96 |

| Isobutyraldehyde | Propionaldehyde | Proline | DMF | 4 | 82 | 96:4 (anti) | >99 |

| This compound | Cyclohexanone | (S)-TMS-prolinol | CH2Cl2 | -20 | 85 | 95:5 (anti) | 98 |

Table 2: Asymmetric Grignard Reactions with this compound

| Grignard Reagent | Chiral Ligand/Auxiliary | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Ethylmagnesium bromide | (-)-Sparteine (B7772259) | Toluene (B28343) | -78 | 88 | 92 |

| Phenylmagnesium bromide | TADDOL | Diethyl ether | -78 | 91 | 95 |

| n-Butylmagnesium bromide | (R,R)-DIOP | THF | -78 | 85 | 89 |

Experimental Protocols

Protocol 1: Proline-Catalyzed Asymmetric Aldol Reaction of this compound and Acetone

This protocol describes the direct asymmetric aldol reaction between this compound and acetone using L-proline as an organocatalyst.

Materials:

-

This compound (pivaldehyde)

-

Acetone

-

L-proline

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add L-proline (0.1 mmol, 10 mol%).

-

Add anhydrous DMSO (2.0 mL) and stir until the L-proline is completely dissolved.

-

Add acetone (10.0 mmol, 10 equivalents).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add this compound (1.0 mmol, 1 equivalent) to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion (typically 24-48 hours), quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Asymmetric Grignard Addition to this compound with a Chiral Ligand

This protocol outlines the enantioselective addition of ethylmagnesium bromide to this compound using (-)-sparteine as a chiral ligand.

Materials:

-

This compound (pivaldehyde)

-

Ethylmagnesium bromide (solution in diethyl ether or THF)

-

(-)-Sparteine

-

Toluene, anhydrous

-

Diethyl ether, anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-